molecular formula C22H20ClFN2S B4354484 N-BENZYL-N'-(3-CHLORO-4-FLUOROPHENYL)-N-PHENETHYLTHIOUREA

N-BENZYL-N'-(3-CHLORO-4-FLUOROPHENYL)-N-PHENETHYLTHIOUREA

Cat. No.: B4354484
M. Wt: 398.9 g/mol
InChI Key: IQVAUYNHPXQFBU-UHFFFAOYSA-N
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Description

N-benzyl-N’-(3-chloro-4-fluorophenyl)-N-(2-phenylethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a benzyl group, a 3-chloro-4-fluorophenyl group, and a 2-phenylethyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(3-chloro-4-fluorophenyl)-N-(2-phenylethyl)thiourea typically involves the reaction of benzyl isothiocyanate with 3-chloro-4-fluoroaniline and 2-phenylethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The final product is typically obtained through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N’-(3-chloro-4-fluorophenyl)-N-(2-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-benzyl-N’-(3-chloro-4-fluorophenyl)-N-(2-phenylethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(3-chloro-4-fluorophenyl)-N-(2-phenylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the target molecule involved.

Comparison with Similar Compounds

N-benzyl-N’-(3-chloro-4-fluorophenyl)-N-(2-phenylethyl)thiourea can be compared with other thiourea derivatives, such as:

  • N-phenyl-N’-(3-chloro-4-fluorophenyl)thiourea
  • N-benzyl-N’-(4-fluorophenyl)-N-(2-phenylethyl)thiourea
  • N-benzyl-N’-(3-chlorophenyl)-N-(2-phenylethyl)thiourea

Uniqueness: The presence of both the 3-chloro-4-fluorophenyl group and the 2-phenylethyl group in N-benzyl-N’-(3-chloro-4-fluorophenyl)-N-(2-phenylethyl)thiourea imparts unique chemical and biological properties, making it distinct from other thiourea derivatives

Properties

IUPAC Name

1-benzyl-3-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2S/c23-20-15-19(11-12-21(20)24)25-22(27)26(16-18-9-5-2-6-10-18)14-13-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVAUYNHPXQFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=S)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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